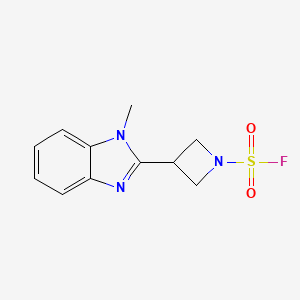

Pentafluorophenyl formate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pentafluorophenyl formate is a chemical compound that is used in the preparation of pentafluorophenyl esters for peptide synthesis and vulcanized polymers . It is also used for peptide coupling and heterocyclic acid derivatives .

Synthesis Analysis

This compound can be synthesized from pentafluorophenol. The pentafluorophenol is used in the preparation of pentafluorophenyl esters for peptide synthesis and vulcanized polymers . It is also involved in the preparation of this compound which acts as a formulating agent for amines and amino acids .Molecular Structure Analysis

A pentafluorophenyl structure bonded to silica provides an alternative mechanism from that of hydrophobicity on a C18 chemistry. PFP can provide pi-pi, dipole, steric, hydrogen bonding and hydrophobicity dependent upon the analytes structure, physiochemical properties and the mobile phase used .Applications De Recherche Scientifique

Catalyst and Reagent in Organic Chemistry

Pentafluorophenyl formate and its derivatives, like Tris(pentafluorophenyl)borane, are recognized for their role as excellent activators in Ziegler-Natta chemistry. They have been increasingly used as catalysts or stoichiometric reagents in various organic and organometallic reactions, such as catalytic hydrometallation, alkylations, and catalyzed aldol-type reactions. Their unique properties enable these compounds to catalyze tautomerizations and stabilize less favored tautomeric forms through adduct formation. They also play a role in unusual reactions of early metal acetylide complexes and in stabilizing uncommon coordination geometries of carbon (Erker, 2005).

Reduction of CO2 and Hydrosilylation

This compound derivatives, particularly B(C6F5)3-activated alkaline earth catalysts, are capable of reducing CO2 to formate complexes. This application is significant in the context of carbon capture and environmental sustainability. Additionally, Tris(pentafluorophenyl)boron B(C6F5)3 has been used effectively as a catalyst in the hydrosilylative reduction of tertiary and N-phenyl secondary amides, showing high functional group tolerance (Anker et al., 2014); (Chadwick et al., 2014).

Lithium-Ion Battery Applications

In the field of energy storage, derivatives like 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole have been explored as bifunctional electrolyte additives for lithium-ion batteries. These additives show potential for overcharge protection due to their reversible redox potential and ability to dissolve LiF generated during battery operation (Chen & Amine, 2007).

Synthesis of Functionalized Materials

This compound-based compounds have been used to develop functionalized cyclic carbonate monomers, which are essential for creating biodegradable and biocompatible polymers. This synthesis methodology provides a versatile platform for new and innovative material development (Sanders et al., 2010).

Surface Engineering in Microfluidic Devices

Compounds like poly[para-xylylene carboxylic acid pentafluorophenolester-co-para-xylylene] have been utilized in surface engineering of microfluidic devices. These devices, characterized by surface-immobilized cell-capturing molecules, demonstrate significant potential in clinical research and cell-based bioassays (Lahann et al., 2003).

Mécanisme D'action

Pentafluorophenyl formate, like other pentafluorophenyl compounds, can provide enhanced dipole, π-π, charge transfer, and ion-exchange interactions when compared to traditional alkyl phases . These interactions depend on the analyte’s structure, physiochemical properties, and the mobile phase used .

Safety and Hazards

The safety data sheet for Pentafluorophenyl formate suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Pentafluorophenyl formate can be achieved through the reaction of Pentafluorophenol with Dimethylformamide dimethyl acetal in the presence of a catalyst.", "Starting Materials": [ "Pentafluorophenol", "Dimethylformamide dimethyl acetal", "Catalyst" ], "Reaction": [ "Add Pentafluorophenol and Dimethylformamide dimethyl acetal to a reaction flask", "Add the catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for 24 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Dry the product under vacuum to obtain Pentafluorophenyl formate" ] } | |

Numéro CAS |

111333-97-2 |

Formule moléculaire |

C7H3F5O3 |

Poids moléculaire |

230.09 g/mol |

Nom IUPAC |

formic acid;2,3,4,5,6-pentafluorophenol |

InChI |

InChI=1S/C6HF5O.CH2O2/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1-3/h12H;1H,(H,2,3) |

Clé InChI |

GSMNILQZPDRJHY-UHFFFAOYSA-N |

SMILES |

C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

SMILES canonique |

C(=O)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2738482.png)

![3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B2738485.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2738492.png)